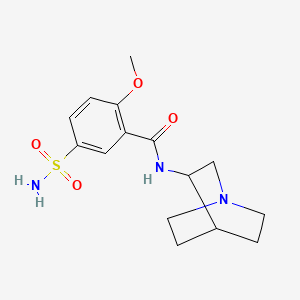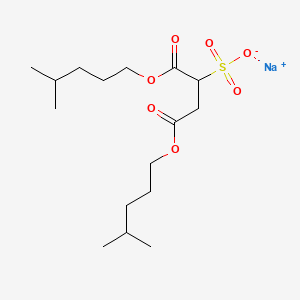
Sodium 1,4-diisohexyl sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,4-diisohexyl sulphonatosuccinate is a chemical compound with the molecular formula C16H29NaO7S and a molecular weight of 388.452 g/mol . It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-diisohexyl sulphonatosuccinate typically involves the esterification of maleic anhydride with isohexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride is reacted with isohexanol in the presence of an acid catalyst at elevated temperatures.
Sulfonation: The esterified product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The process involves:
Raw Material Handling: Bulk handling of maleic anhydride, isohexanol, and sulfur trioxide.
Reaction Control: Automated control of reaction parameters such as temperature, pressure, and pH.
Purification: Removal of impurities through filtration and washing steps.
Drying and Packaging: The final product is dried and packaged for distribution.
化学反応の分析
Types of Reactions
Sodium 1,4-diisohexyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the sulfonate group to a sulfide.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学的研究の応用
Sodium 1,4-diisohexyl sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of sodium 1,4-diisohexyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization and dispersion of otherwise immiscible substances.
類似化合物との比較
Similar Compounds
- Sodium 1,4-dihexyl sulphonatosuccinate
- Sodium 1,4-didecyl sulphonatosuccinate
- Sodium 1,4-dioctadecyl sulphonatosuccinate
Uniqueness
Sodium 1,4-diisohexyl sulphonatosuccinate is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to its analogs with different alkyl chain lengths, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for a broader range of applications. Its branched structure also provides enhanced stability and performance in various formulations.
特性
CAS番号 |
4632-96-6 |
|---|---|
分子式 |
C16H29NaO7S |
分子量 |
388.5 g/mol |
IUPAC名 |
sodium;1,4-bis(4-methylpentoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-12(2)7-5-9-22-15(17)11-14(24(19,20)21)16(18)23-10-6-8-13(3)4;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChIキー |
QIZXJUCBIXXCLG-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCOC(=O)CC(C(=O)OCCCC(C)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

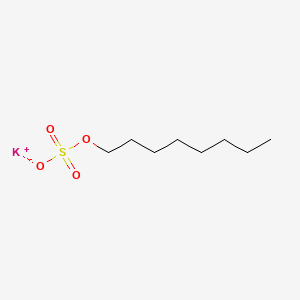
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
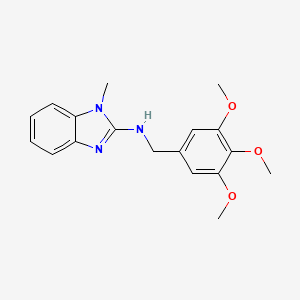
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
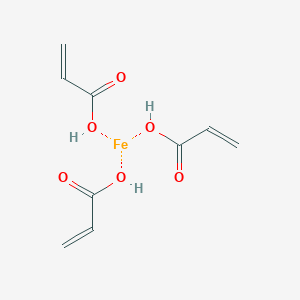

![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
